molecular formula C30H40FN4O5+ B1261339 4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

Cat. No. B1261339
M. Wt: 555.7 g/mol
InChI Key: OTTWGPCKOVYEPD-FWEHEUNISA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium is a member of pyrrolidines.

Scientific Research Applications

Antitubercular Potential

  • Application : This compound has shown promising results as a potential therapeutic for tuberculosis. It exhibited significant activity against Mycobacterium tuberculosis strains, including isoniazid-resistant strains, demonstrating its potential as an antitubercular agent without cytotoxic effects (Ahsan et al., 2012).

Antimycobacterial Activity

  • Application : It has been identified as part of a novel series of compounds with significant in vitro antimycobacterial activity. The compound's lipophilic properties were estimated, and it demonstrated effective action against various Mycobacterium species (Goněc et al., 2017).

CCR5 Antagonist Synthesis

  • Application : The compound was involved in the development of an orally active CCR5 antagonist. This research highlighted a practical synthesis method, contributing to advancements in HIV treatment strategies (Ikemoto et al., 2005).

Antimitotic Agents

  • Application : This compound played a role in the development of antimitotic agents. Its isomers were found to be active in several biological systems, with potential implications for cancer treatment (Temple & Rener, 1992).

Selective Met Kinase Inhibition

  • Application : It has been part of a study to identify selective Met kinase inhibitors. This research is significant in the context of cancer therapeutics, especially for treatments targeting specific genetic profiles in tumors (Schroeder et al., 2009).

properties

Product Name

4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

Molecular Formula

C30H40FN4O5+

Molecular Weight

555.7 g/mol

IUPAC Name

4-[(3S,6R,7S,8aS)-7-[(4-fluorophenyl)methylcarbamoyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylazanium

InChI

InChI=1S/C30H39FN4O5/c1-35(2,3)14-5-4-9-25-30(39)34-26(29(38)33-25)18-24(28(37)32-19-20-10-12-22(31)13-11-20)27(34)21-7-6-8-23(17-21)40-16-15-36/h6-8,10-13,17,24-27,36H,4-5,9,14-16,18-19H2,1-3H3,(H-,32,33,37,38)/p+1/t24-,25-,26-,27-/m0/s1

InChI Key

OTTWGPCKOVYEPD-FWEHEUNISA-O

Isomeric SMILES

C[N+](C)(C)CCCC[C@H]1C(=O)N2[C@@H](C[C@@H]([C@@H]2C3=CC(=CC=C3)OCCO)C(=O)NCC4=CC=C(C=C4)F)C(=O)N1

Canonical SMILES

C[N+](C)(C)CCCCC1C(=O)N2C(CC(C2C3=CC(=CC=C3)OCCO)C(=O)NCC4=CC=C(C=C4)F)C(=O)N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 2
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 3
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 4
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 5
Reactant of Route 5
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium
Reactant of Route 6
4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium

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